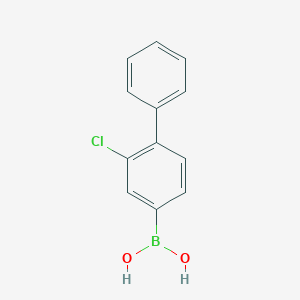

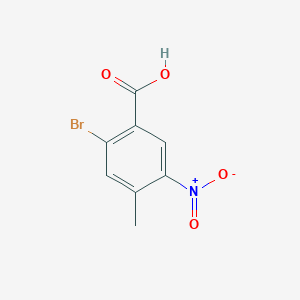

![molecular formula C13H13BO3 B8061018 (5-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B8061018.png)

(5-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid

Vue d'ensemble

Description

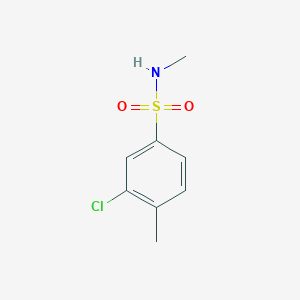

5-Methoxy-[1,1’-biphenyl]-3-yl boronic acid is a type of organoboron compound. Organoboron compounds are widely used in Suzuki–Miyaura cross-coupling reactions, which are among the most widely applied transition metal catalyzed carbon–carbon bond-forming reactions . These reactions are known for their mild and functional group tolerant reaction conditions, and they utilize relatively stable, readily prepared, and generally environmentally benign organoboron reagents .

Molecular Structure Analysis

The molecular structure of 5-Methoxy-[1,1’-biphenyl]-3-yl boronic acid can be represented by the linear formula CH3OC6H4B(OH)2 . The molecular weight of this compound is approximately 151.96 .Chemical Reactions Analysis

5-Methoxy-[1,1’-biphenyl]-3-yl boronic acid can participate in various chemical reactions, including Suzuki–Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .Applications De Recherche Scientifique

Synthesis of Tetraarylpentaborates : Research by Nishihara, Nara, and Osakada (2002) explored the formation of tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex, indicating applications in complex inorganic synthesis (Nishihara, Nara, & Osakada, 2002).

Fluorescence Quenching Studies : Geethanjali et al. (2015) investigated the fluorescence quenching of boronic acid derivatives, which can be useful in understanding chemical interactions and molecular behavior (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).

Microwave-Assisted Synthesis : Vekariya, Bhatt, and Joshi (2022) developed a greener protocol for synthesizing thiazolidine derivatives using microwave irradiation, showing the potential for eco-friendly chemical synthesis (Vekariya, Bhatt, & Joshi, 2022).

Fructose Reduction in Food Matrices : Pietsch and Richter (2016) explored the application of boronic acids, including derivatives like "(5-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid," for the specific reduction of fructose in food matrices, showcasing potential applications in the food industry (Pietsch & Richter, 2016).

High Affinity Diol Recognition : Mulla, Agard, and Basu (2004) demonstrated the high affinity of certain boronic acids, such as "3-Methoxycarbonyl-5-nitrophenyl boronic acid," for diol recognition, highlighting potential applications in carbohydrate recognition (Mulla, Agard, & Basu, 2004).

Microwave-Assisted Suzuki Reactions : Soares, Fernandes, Chavarria, and Borges (2015) highlighted the use of boron-containing reagents in eco-friendly Suzuki reactions, essential in organic synthesis and particularly relevant for synthesizing biphenyl systems (Soares, Fernandes, Chavarria, & Borges, 2015).

Catalytic Activity in Amidation Reactions : Al‐Zoubi, Al-Jammal, and McDonald (2020) reported the synthesis of ortho-iodobiphenylboronic acids, demonstrating their effectiveness as catalysts in carboxylic acid activation and amidation reactions (Al‐Zoubi, Al-Jammal, & McDonald, 2020).

Regioselective Hydroxyalkylations : Paintner, Allmendinger, and Bauschke (2001) studied boron 4-methoxy-2-furanolates, indicating applications in the synthesis of acyl tetronates, highlighting regioselective synthesis methods (Paintner, Allmendinger, & Bauschke, 2001).

Synthesis of Amide Catalysts : Arnold, Batsanov, Davies, and Whiting (2008) developed new derivatives of N,N-di-isopropylbenzylamineboronic acid for amide formation, showcasing the reactivity and applications of boronic acids in synthesis (Arnold, Batsanov, Davies, & Whiting, 2008).

Mécanisme D'action

The mechanism of action of 5-Methoxy-[1,1’-biphenyl]-3-yl boronic acid in Suzuki–Miyaura coupling reactions involves the formation of a new Pd–C bond through oxidative addition . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Orientations Futures

The future directions of research involving 5-Methoxy-[1,1’-biphenyl]-3-yl boronic acid could involve further exploration of its use in Suzuki–Miyaura coupling reactions and other carbon–carbon bond-forming reactions . Additionally, the development of new synthesis methods and the study of its reactivity with less reactive substrates such as alkyl boranes or aryl or alkenyl chlorides could be areas of future research .

Propriétés

IUPAC Name |

(3-methoxy-5-phenylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO3/c1-17-13-8-11(7-12(9-13)14(15)16)10-5-3-2-4-6-10/h2-9,15-16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVHSYLGKIJLFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC)C2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

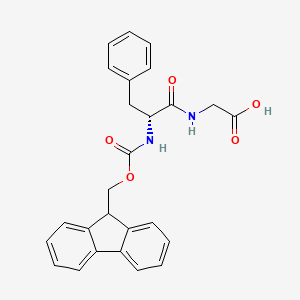

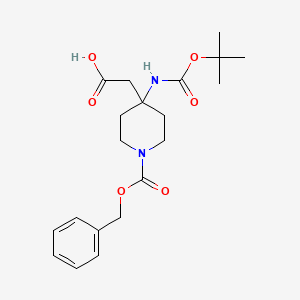

![{4-Amino-1-[(benzyloxy)carbonyl]piperidin-4-yl}acetic acid](/img/structure/B8060956.png)

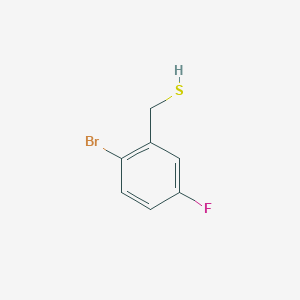

![2-Propenoic acid, 3-[5-(trifluoromethyl)-2-pyridinyl]-, (2E)-](/img/structure/B8061013.png)